Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the esterification of 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
- Oxidation of the hydroxymethyl group yields 1-(4-carboxyphenyl)piperidine-3-carboxylate.
- Reduction of the ester group yields 1-(4-(hydroxymethyl)phenyl)piperidine-3-methanol .
Scientific Research Applications
Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Ethyl piperidine-4-carboxylate
- 4-(Hydroxymethyl)piperidine-1-carbodithioic acid
- Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate
Comparison: Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate is unique due to the presence of both the hydroxymethyl and ester functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
Properties
CAS No. |
889956-15-4 |
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Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
ethyl 1-[4-(hydroxymethyl)phenyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-2-19-15(18)13-4-3-9-16(10-13)14-7-5-12(11-17)6-8-14/h5-8,13,17H,2-4,9-11H2,1H3 |
InChI Key |
KHPNFCFHMIVVJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
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